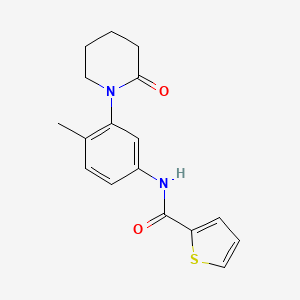

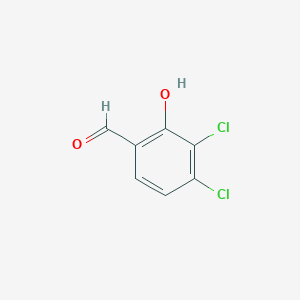

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide” is related to a class of compounds known as piperidine derivatives . It shares structural similarities with apixaban, a potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa .

Synthesis Analysis

The synthesis of similar compounds often involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline .Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as succinate dehydrogenase (sdh) .

Mode of Action

Molecular docking studies of related compounds have shown that strong hydrogen bonds can form between the compound and the amino acid residues of the target enzyme . This interaction could potentially alter the enzyme’s activity, leading to changes in cellular processes.

Biochemical Pathways

The interaction with enzymes like sdh suggests that it could potentially influence metabolic pathways where these enzymes play a crucial role .

Pharmacokinetics

Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution . These properties suggest that the compound could be well-absorbed, distributed throughout the body, and slowly eliminated, thereby potentially enhancing its bioavailability and therapeutic effects.

Result of Action

The interaction with enzymes like sdh could potentially lead to changes in cellular metabolism, which could have various downstream effects depending on the specific cellular context .

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide is its selectivity for FAAH. This makes it a useful tool for studying the role of FAAH in the body and the effects of endocannabinoids. However, this compound also has some limitations. It can be difficult to synthesize and is relatively expensive compared to other research tools. Additionally, its effects on the body are still not fully understood, and more research is needed to fully characterize its safety and efficacy.

Future Directions

There are many potential future directions for research on N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide. One area of interest is its potential applications in the treatment of psychiatric disorders such as addiction and depression. Another area of interest is its role in the regulation of the immune system and inflammation. Additionally, more research is needed to fully understand the effects of this compound on the body and to develop new and improved methods for synthesizing and using it in scientific research.

Synthesis Methods

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-methyl-3-(2-oxopiperidin-1-yl)phenylamine, which is then reacted with thiophene-2-carboxylic acid to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its role as a FAAH inhibitor. FAAH plays a key role in the degradation of endocannabinoids, which are lipid signaling molecules that regulate a wide range of physiological processes. Inhibition of FAAH leads to increased levels of endocannabinoids, which can have a variety of effects on the body.

properties

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-12-7-8-13(18-17(21)15-5-4-10-22-15)11-14(12)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNPWRLKKQHZKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)N3CCCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-mesityl-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2403674.png)

![3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2403679.png)

![N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2403683.png)

![N-(3-bromophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2403684.png)

![N-(furan-2-ylmethyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2403690.png)

![Tert-butyl 7-chlorosulfonyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2403696.png)

![(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol](/img/structure/B2403697.png)